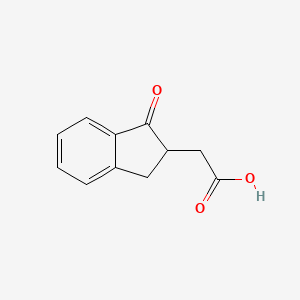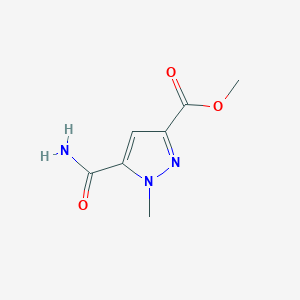
(1-cyclopropyl-1H-1,2,3-triazol-4-yl)methanol
カタログ番号 B6166618
CAS番号:
1849305-01-6
分子量: 139.2
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3-Triazoles are a class of heterocyclic compounds that contain three nitrogen atoms in a five-membered ring. They are widely used in various fields due to their diverse biological activities . The 1,2,3-triazole ring is very important in organic chemistry due to its broad range of applications in biomedicinal, biochemical, and material sciences .
Synthesis Analysis
1,2,3-Triazole compounds can be synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material .Molecular Structure Analysis
The molecular structure of 1,2,3-triazoles is characterized by a five-membered ring containing three nitrogen atoms . The dihedral angles between the rings in some triazole compounds were found to be between 40° and 60° .Chemical Reactions Analysis
1,2,3-Triazoles can participate in various chemical reactions. For example, they can act as ligands in coordination chemistry . They can also undergo hydrogen bonding interactions .Physical And Chemical Properties Analysis
1,2,3-Triazoles are generally solid at room temperature . Their melting points can vary depending on the specific compound .作用機序
Safety and Hazards
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (1-cyclopropyl-1H-1,2,3-triazol-4-yl)methanol involves the reaction of cyclopropyl azide with formaldehyde in the presence of a catalyst to form the desired product.", "Starting Materials": [ "Cyclopropyl azide", "Formaldehyde", "Catalyst" ], "Reaction": [ "Add cyclopropyl azide to a reaction flask", "Add formaldehyde to the reaction flask", "Add a catalyst to the reaction flask", "Heat the reaction mixture to a specific temperature and maintain it for a specific time", "Cool the reaction mixture and isolate the product by filtration or extraction", "Purify the product by recrystallization or chromatography" ] } | |
CAS番号 |
1849305-01-6 |
分子式 |
C6H9N3O |
分子量 |
139.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
3-(5-methylpyridin-3-yl)propanamide
1862440-29-6
8-bromo-5-oxaspiro[3.5]nonane
1540079-49-9
tert-butyl 3,3-diethylpiperazine-1-carboxylate
886766-52-5




